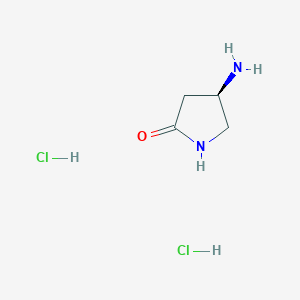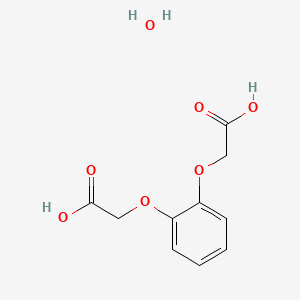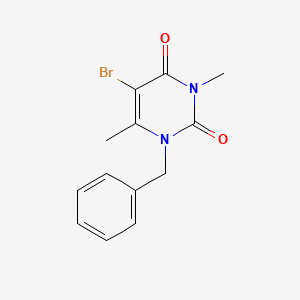
1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione
Vue d'ensemble
Description
1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione is a synthetic compound that has been studied in a variety of scientific fields. It is a pyrimidine derivative that has been used in the synthesis of other compounds, as well as in the study of its own biochemical and physiological effects.
Applications De Recherche Scientifique
1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione has been studied in a variety of scientific fields, including medicinal chemistry, organic chemistry, and biochemistry. In medicinal chemistry, it has been used in the synthesis of other compounds, such as pyrimidines, which have potential therapeutic applications. In organic chemistry, it has been studied for its reactivity, as well as its ability to form stable adducts with other compounds. In biochemistry, it has been studied for its potential biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione is not yet fully understood. However, it is believed that the compound binds to certain cellular proteins, which then triggers a cascade of biochemical reactions. These reactions are believed to be involved in the regulation of various cellular processes, such as cell growth, differentiation, and metabolism.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In studies, the compound has been shown to modulate the activity of certain enzymes and proteins, which could potentially have therapeutic applications. In addition, the compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione has several advantages and limitations when used in lab experiments. The compound is relatively easy to synthesize, and is relatively stable in a variety of conditions. However, the compound is also toxic and can be difficult to handle in certain circumstances. Additionally, the compound has a relatively low solubility in water, which can limit its use in certain experiments.
Orientations Futures
1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione has potential applications in a variety of scientific fields. In medicinal chemistry, further research could be conducted to explore the compound’s potential therapeutic applications. In organic chemistry, further research could be conducted to explore the compound’s reactivity and ability to form stable adducts with other compounds. In biochemistry, further research could be conducted to explore the compound’s potential biochemical and physiological effects. Additionally, further research could be conducted to explore the compound’s potential applications in other scientific fields, such as materials science and nanotechnology.
Propriétés
IUPAC Name |
1-benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-9-11(14)12(17)15(2)13(18)16(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPRGRLVBJLDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=CC=CC=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


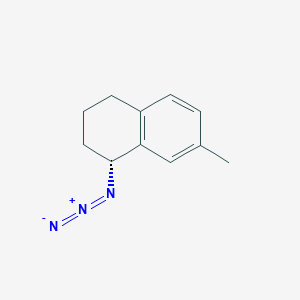


![N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea](/img/structure/B1413440.png)

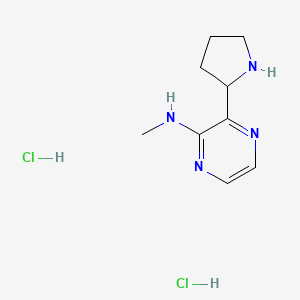
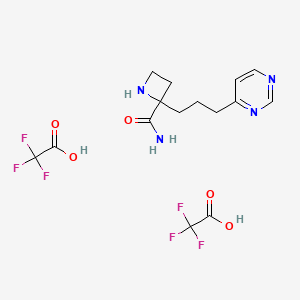

![N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea](/img/structure/B1413449.png)
![methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1413450.png)

